

N-Boc-3-chlorophenylglycine: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: *[(tert-butoxycarbonyl)amino](3-chlorophenyl)acetic acid*

Cat. No.: *B1271388*

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Introduction: N-Boc-3-chlorophenylglycine is a non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro-substituted phenyl ring and the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it a versatile component for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential role in modulating key signaling pathways.

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of N-Boc-3-chlorophenylglycine.

Property	Value
Molecular Formula	C ₁₃ H ₁₆ ClNO ₄
Molecular Weight	285.72 g/mol
Appearance	White to off-white solid
Purity	≥98%
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)ethanoic acid
CAS Number	1217643-80-5 (for L-enantiomer)

Note: Spectral data such as specific ¹H-NMR and ¹³C-NMR chemical shifts, IR, and mass spectrometry data are typically available on the Certificate of Analysis from the supplier but are not publicly aggregated in scientific literature.

Experimental Protocols

A general and robust method for the synthesis of N-Boc-3-chlorophenylglycine involves the N-protection of 3-chlorophenylglycine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 3-chlorophenylglycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- Dioxane
- Water
- Ethyl acetate
- Hexane

- Hydrochloric acid (HCl) solution (1M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Dissolution:** Dissolve 3-chlorophenylglycine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
- **Boc-Protection:** To the stirred solution, add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate dissolved in dioxane, dropwise at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, remove the dioxane under reduced pressure.
 - Wash the remaining aqueous solution with a non-polar solvent like hexane to remove any unreacted (Boc)₂O.
 - Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 1M HCl solution.
 - Extract the product into ethyl acetate (3x).
- **Purification:**
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - The crude product can be further purified by recrystallization or column chromatography.

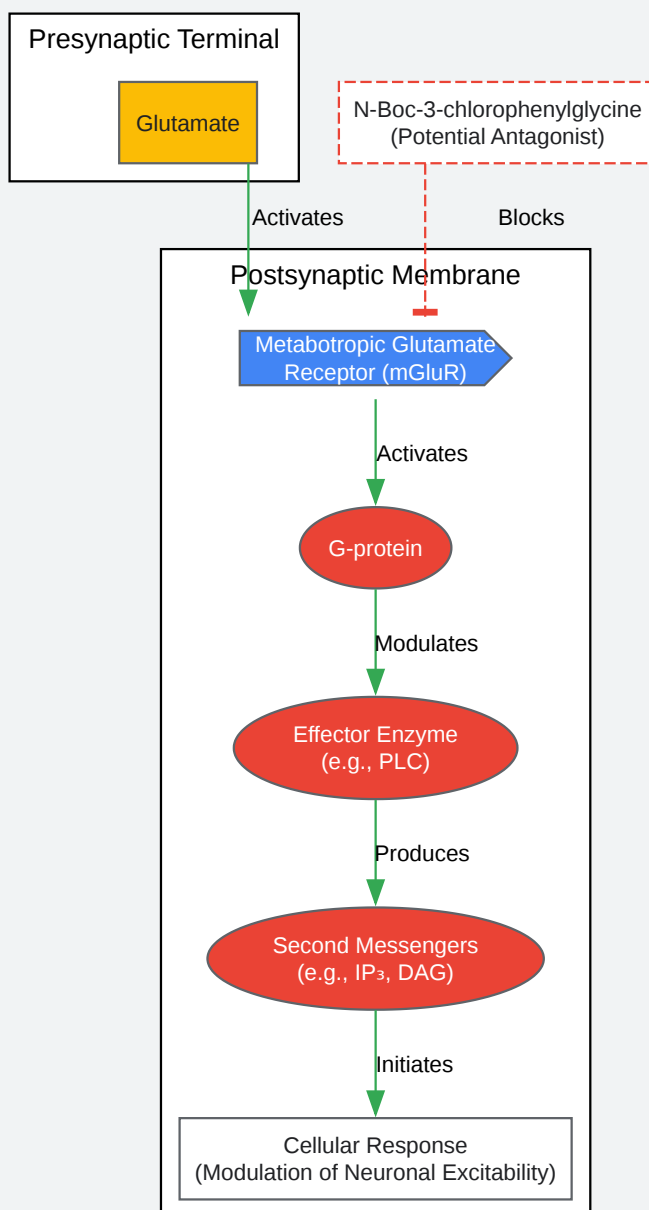
Potential Role in Signaling Pathways

Phenylglycine derivatives have been identified as modulators of metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.[2] [3]

N-Boc-3-chlorophenylglycine, as a derivative of phenylglycine, is a potential candidate for the development of antagonists for mGluRs.[1] Antagonists of these receptors, particularly mGluR5, are being investigated for their therapeutic potential in a variety of neurological and psychiatric disorders.[1][3] The chloro-substitution on the phenyl ring can influence the molecule's binding affinity and selectivity for different mGluR subtypes.

The general mechanism of action for an mGluR antagonist involves binding to the receptor and preventing its activation by the endogenous ligand, glutamate.[3] This blockage inhibits the downstream signaling cascades that are typically initiated upon glutamate binding.

Potential Signaling Pathway Modulation by N-Boc-3-chlorophenylglycine Derivatives

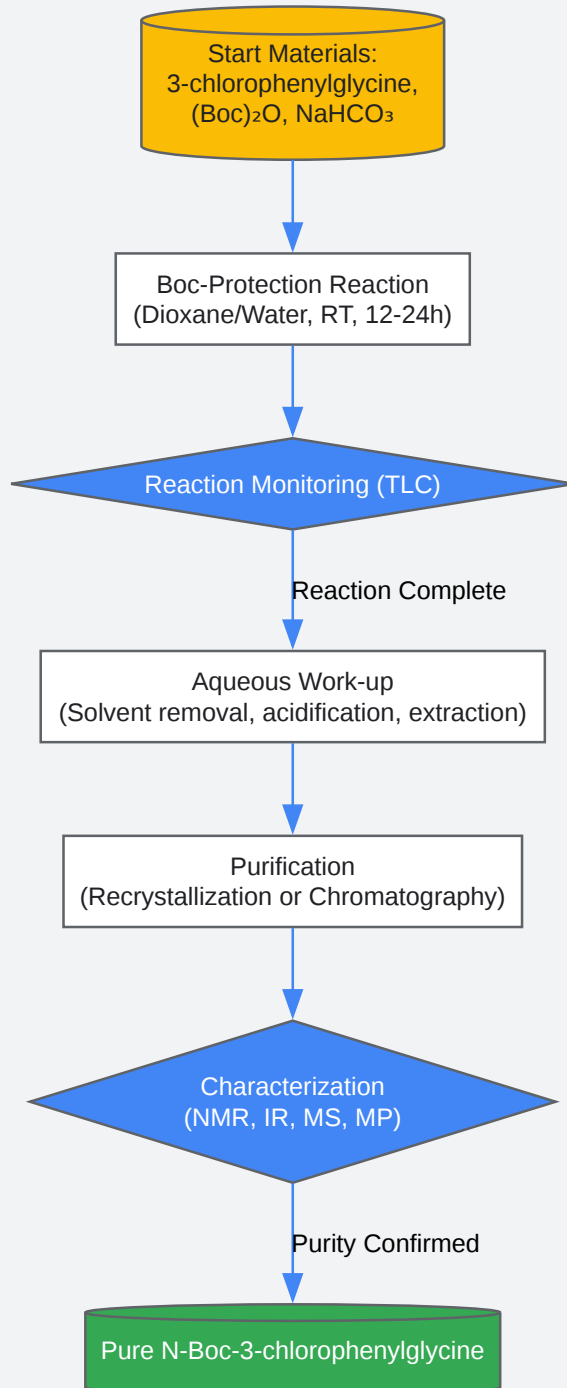
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Caption: Potential antagonism of metabotropic glutamate receptors.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of N-Boc-3-chlorophenylglycine.

Synthesis and Purification Workflow for N-Boc-3-chlorophenylglycine

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